molecular formula C22H22F3N5O8S B11611971 ethyl 2-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}amino)-3,3,3-trifluoro-N-(furan-2-ylcarbonyl)alaninate

ethyl 2-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}amino)-3,3,3-trifluoro-N-(furan-2-ylcarbonyl)alaninate

Cat. No.: B11611971
M. Wt: 573.5 g/mol
InChI Key: KEHMXWYHCSUOJI-UHFFFAOYSA-N
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Description

ETHYL 2-({4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE is a complex organic compound that features a combination of pyrimidine, sulfonamide, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 2,6-dimethoxypyrimidine with appropriate reagents under controlled conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrimidine derivative with a sulfonyl chloride in the presence of a base.

    Coupling with Phenylamine: The sulfonamide derivative is then coupled with 4-aminophenylamine to form the intermediate compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Final Compound: The final step involves coupling the intermediate with ethyl 2-(furan-2-yl)formamido propanoate under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the amino groups.

    Reduction: Reduction reactions can occur at the sulfonamide and pyrimidine rings.

    Substitution: The trifluoromethyl group and the ethyl ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring and amino groups.

    Reduction: Reduced forms of the sulfonamide and pyrimidine rings.

    Substitution: Substituted derivatives with various nucleophiles.

Scientific Research Applications

ETHYL 2-({4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Agrochemicals: The compound is studied for its herbicidal properties, particularly in controlling weed growth in agricultural fields.

    Materials Science: It is explored for its potential use in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-({4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial for DNA synthesis and cell division.

    Pathway Modulation: It modulates signaling pathways involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}methyl)benzoate: Similar in structure but differs in the ester group and the presence of a benzoate moiety.

    4-Amino-2,6-dimethoxypyrimidine: Shares the pyrimidine core but lacks the sulfonamide and trifluoromethyl groups.

Uniqueness

ETHYL 2-({4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}AMINO)-3,3,3-TRIFLUORO-2-[(FURAN-2-YL)FORMAMIDO]PROPANOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and bioavailability, making it a promising candidate for various applications.

Properties

Molecular Formula

C22H22F3N5O8S

Molecular Weight

573.5 g/mol

IUPAC Name

ethyl 2-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-3,3,3-trifluoro-2-(furan-2-carbonylamino)propanoate

InChI

InChI=1S/C22H22F3N5O8S/c1-4-37-19(32)21(22(23,24)25,29-18(31)15-6-5-11-38-15)28-13-7-9-14(10-8-13)39(33,34)30-16-12-17(35-2)27-20(26-16)36-3/h5-12,28H,4H2,1-3H3,(H,29,31)(H,26,27,30)

InChI Key

KEHMXWYHCSUOJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC)NC(=O)C3=CC=CO3

Origin of Product

United States

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